molecular formula C17H18N2O4S B5815565 N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide

Cat. No.: B5815565
M. Wt: 346.4 g/mol
InChI Key: HXQIVGSYYUGWSY-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenoxyacetamide moiety and a dimethoxyphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide typically involves the reaction of 2,5-dimethoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with thiophosgene to introduce the carbamothioyl group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide
  • N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-thiophenecarboxamide

Uniqueness

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide stands out due to its unique combination of a phenoxyacetamide moiety and a dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-21-13-8-9-15(22-2)14(10-13)18-17(24)19-16(20)11-23-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQIVGSYYUGWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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